molecular formula C20H19FN4O3 B2533066 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide CAS No. 1448123-03-2

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide

Cat. No.: B2533066
CAS No.: 1448123-03-2
M. Wt: 382.395
InChI Key: GMQKVGMOINAHOJ-UHFFFAOYSA-N
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Description

This compound is a benzimidazole-derived small molecule featuring a fluorophenoxy acetyl group attached to an azetidine-carboxamide scaffold. The benzimidazole core is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors via hydrogen bonding and π-π stacking . The 2-fluorophenoxy substituent enhances metabolic stability and bioavailability by reducing susceptibility to oxidative degradation .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c21-14-5-1-4-8-17(14)28-12-19(26)25-10-13(11-25)20(27)22-9-18-23-15-6-2-3-7-16(15)24-18/h1-8,13H,9-12H2,(H,22,27)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQKVGMOINAHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Core Structure : The compound features a benzimidazole moiety, which is known for its diverse pharmacological properties.
  • Functional Groups : It contains an azetidine ring, a fluorophenoxy group, and a carboxamide functionality, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the benzimidazole core is crucial for this activity, as it enhances the interaction with microbial targets.

Antiparasitic Activity

Research has highlighted the potential of benzimidazole derivatives in treating parasitic infections. The compound's structural features may enhance its efficacy against parasites like Taenia crassiceps, showing promise as an anthelmintic agent . The fluorine substituents in the compound may increase lipophilicity, thereby improving bioavailability and activity against parasitic cysticerci.

The proposed mechanisms of action for compounds with similar structures include:

  • Inhibition of Protein Synthesis : By interfering with ribosomal function.
  • Disruption of Cell Membrane Integrity : Leading to increased permeability and cell lysis.
  • Inhibition of Key Enzymatic Pathways : Such as those involved in nucleic acid synthesis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several benzimidazole derivatives against Candida albicans, demonstrating that certain modifications lead to lower minimum inhibitory concentrations (MICs), indicating enhanced potency .
  • Antiparasitic Assays : Another investigation focused on the efficacy of similar compounds against Taenia crassiceps, revealing significant reductions in parasite viability at specific concentrations .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/ParasitesMIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus< 1
AntifungalCandida albicans3.9
AntiparasiticTaenia crassiceps5.0

Table 2: Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Increased fluorinationEnhanced lipophilicity
Benzimidazole coreEssential for antimicrobial action

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds related to N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide. For instance, derivatives of benzimidazole have shown promising activity against various bacterial strains. A study reported that certain synthesized benzimidazole derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (µM)Target Organisms
Compound W65.19S. aureus (Gram-positive)
Compound W15.08A. niger (Fungal)
Fluconazole8.16C. albicans (Fungal)

Anticancer Properties

This compound and its derivatives have been investigated for their anticancer activities. Research indicates that certain analogues possess significant cytotoxic effects against various cancer cell lines, outperforming standard chemotherapeutic agents like 5-fluorouracil (5-FU). For example, one study found that a specific derivative had an IC50 value of 4.12 µM, indicating potent anticancer activity compared to 5-FU, which had an IC50 of 7.69 µM .

Table 2: Anticancer Activity Comparison

CompoundIC50 (µM)Standard DrugStandard IC50 (µM)
Compound W174.125-FU7.69

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties against Mycobacterium tuberculosis. In vitro studies revealed that certain synthesized derivatives demonstrated significant inhibitory effects on the bacterium, with further assessments conducted in vivo using mouse models . The mechanism of action appears to involve inhibition of vital mycobacterial enzymes, suggesting a multifaceted approach to combating tuberculosis.

Table 3: Antitubercular Activity Results

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Compound A1510
Compound B205

Mechanistic Insights and Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the azetidine ring and substitution patterns on the benzimidazole moiety significantly influence biological activity. The presence of fluorine substituents on the phenoxy group has been correlated with enhanced potency against target organisms .

In particular, the introduction of electron-withdrawing groups has been shown to improve the lipophilicity and overall bioavailability of these compounds, making them more effective as therapeutic agents.

Comparison with Similar Compounds

Structural Analogues from Evidence

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Key Substituents Molecular Weight Melting Point (°C) Notable Features
Target Compound Benzimidazole + azetidine 2-fluorophenoxy acetyl ~432.4 (calc.) Not reported Fluorinated phenoxy group; azetidine-carboxamide scaffold
9c () Benzimidazole + triazole 4-bromophenyl-thiazole ~602.5 Not reported Bromine enhances lipophilicity; triazole linker for bioactivity
Compound 8 () Benzimidazole + phenol Copper complex with ethyliminomethylphenol ~450 (approx.) Not reported Metal-coordinated; used in dopamine oxidation
N-((1H-benzo[d]imidazol-2-yl)methyl)-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine () Benzimidazole + thiadiazole 2-fluorophenyl-thiadiazole ~355.4 195–197 Fluorophenyl-thiadiazole enhances π-stacking; moderate melting point
N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide () Benzimidazole + azetidine Phenylpyrimidine 370.4 Not reported Pyrimidine moiety for kinase inhibition; similar azetidine scaffold

Patent and Application Context

  • Dimaleate Form () : A related benzimidazole-azetidine urea derivative is patented as a dimaleate salt, highlighting the azetidine’s utility in drug formulation .
  • FUBIMINA () : A fluoropentyl-benzimidazole ketone with psychoactive properties, emphasizing the pharmacological versatility of fluorinated benzimidazoles .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity and yield .
  • Catalysis : Use of DMAP accelerates acylation steps by activating carbonyl groups .
  • Purification : Silica gel chromatography or recrystallization from methanol/water mixtures improves purity (>95%) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Benzimidazole synthesiso-PDA, KOH, CS₂, ethanol, reflux72–8590–95
Azetidine acylation2-(2-Fluorophenoxy)acetyl chloride, DMF, TEA6897
Final couplingEDC, HOBt, DCM, RT60–7498

Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Basic Research Focus
A combination of techniques ensures accurate structural validation:

  • ¹H/¹³C-NMR : Assign aromatic protons (δ 7.2–7.8 ppm for benzimidazole), azetidine carbons (δ 45–55 ppm), and fluorophenoxy signals (δ 6.8–7.1 ppm) .
  • FT-IR : Confirm amide C=O (1630–1680 cm⁻¹), benzimidazole N-H (3400–3460 cm⁻¹), and fluorophenyl C-F (1100–1250 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 453.2) validate the molecular formula .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values ensures purity .

Q. Example Data :

  • ¹H-NMR (DMSO-d₆) : δ 3.85 (s, 2H, CH₂-benzimidazole), 4.20 (m, 4H, azetidine), 6.92–7.75 (m, aromatic protons) .
  • IR (KBr) : 1632 cm⁻¹ (amide C=O), 3119 cm⁻¹ (aromatic C-H) .

How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Advanced Research Focus
SAR studies require systematic modifications and bioassays:

  • Core Modifications : Vary substituents on benzimidazole (e.g., electron-withdrawing groups at position 5) or azetidine (e.g., alkyl vs. aryl substituents) to assess activity .
  • Bioactivity Assays :
    • In Vitro : Measure IC₅₀ in enzyme inhibition assays (e.g., kinase or protease targets) .
    • Cell-Based : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., Bcl-2 for anticancer activity) .

Q. Key Findings :

  • Fluorophenoxy groups enhance metabolic stability by reducing CYP450-mediated oxidation .
  • Azetidine rings improve solubility compared to bulkier heterocycles .

What strategies resolve contradictions between computational predictions and experimental bioactivity data for benzimidazole derivatives?

Advanced Research Focus
Discrepancies often arise from:

  • Solvent Effects : MD simulations incorporating explicit solvent models (e.g., TIP3P water) better replicate in vivo conditions than vacuum-phase calculations .
  • Metabolite Interference : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) not accounted for in docking studies .
  • Conformational Flexibility : Free-energy perturbation (FEP) calculations assess ligand-receptor dynamics beyond rigid docking .

Case Study :
A compound predicted to bind EGFR showed no activity experimentally. FEP revealed unfavorable torsional strain in the azetidine ring under physiological conditions .

How to develop in vivo models for assessing the compound's pharmacokinetics and toxicity?

Q. Advanced Research Focus

  • Pharmacokinetics :
    • ADME Profiling : Oral bioavailability in rodents, plasma half-life (t₁/₂), and tissue distribution via LC-MS/MS .
    • CYP Inhibition : Microsomal assays identify metabolic liabilities .
  • Toxicity :
    • Acute Toxicity : LD₅₀ determination in mice (OECD 423 guidelines).
    • Hematological/Histopathological Analysis : Monitor liver/kidney function post-administration .

Q. Key Parameters :

  • Bioavailability : 35–50% in Wistar rats due to first-pass metabolism .
  • t₁/₂ : 4.2 hours (iv) vs. 2.8 hours (oral) .

How to troubleshoot low yields in the acylation step during synthesis?

Basic Research Focus
Common issues and solutions:

  • Moisture Sensitivity : Use anhydrous solvents (e.g., DMF) and molecular sieves to scavenge water .
  • Incomplete Activation : Optimize carbodiimide (EDC) stoichiometry (1.5–2.0 eq.) and reaction time (12–24 hrs) .
  • Side Reactions : Add HOBt (1 eq.) to suppress racemization and improve coupling efficiency .

Q. Table 2: Acylation Optimization

ParameterAdjustmentYield Improvement (%)Reference
SolventDMF → DCM/THF (1:1)+15
CatalystAdd DMAP (0.1 eq.)+20
TemperatureRT → 0°C (slow addition)+12

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